1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine
Description
Properties
Molecular Formula |
C12H16BrFN2 |
|---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16BrFN2/c13-12-2-1-10(14)7-9(12)8-16-5-3-11(15)4-6-16/h1-2,7,11H,3-6,8,15H2 |
InChI Key |
WZNPELOABYOMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Formation of Piperidine Ring: The brominated and fluorinated phenyl derivative is then reacted with a piperidine precursor to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine is a piperidine derivative that has applications across chemistry, biology, medicine, and industry. Its unique structure, which includes bromine and fluorine atoms on a phenyl ring attached to a piperidine ring via a methyl group, makes it suitable for various chemical and biological studies.
Scientific Research Applications
- Chemistry This compound serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
- Biology It is studied for its potential biological activities, such as antimicrobial or antiviral properties.
- Medicine The compound is investigated for potential therapeutic effects and as a lead compound in drug discovery, particularly for treating neurological disorders such as depression and anxiety . It has been explored for its neuroprotective effects and its role as an intermediate in synthesizing pharmaceutical agents.
- Industry It is used in developing new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Overview
1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine, also known as 1-(2-bromo-5-fluorobenzyl)piperidin-4-one, is of interest in medicinal chemistry for its potential therapeutic applications, especially in treating neurological disorders.
- Molecular Formula :
- Molecular Weight : 286.14 g/mol
- CAS Number : 1704065-40-6
The compound's biological activity is attributed to its ability to interact with molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity and selectivity.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes, affecting biochemical pathways involved in neurological functions.
- Receptor Modulation : Its structural similarity to biologically active molecules allows it to modulate receptor activity, potentially leading to therapeutic effects in neurological disorders.
Biological Studies and Findings
Research has demonstrated the compound's potential in various biological contexts.
Antimicrobial Activity
Related compounds with similar structural motifs have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
Neurological Applications
The compound has been investigated for its neuroprotective effects and is used as an intermediate in synthesizing pharmaceutical agents targeting neurological disorders, indicating its relevance in developing treatments for conditions such as depression and anxiety. Research on derivatives has shown promising results in modulating serotonin uptake, which is crucial for mood regulation, and the introduction of halogen atoms (like bromine and fluorine) has been linked to enhanced potency.
Applications in Medicinal Chemistry
The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate for drugs targeting neurological disorders |
| Organic Synthesis | Building block for heterocyclic compounds and natural product analogs |
| Biological Studies | Investigated for enzyme inhibition and receptor binding |
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties derived from the evidence:
Reactivity and Catalytic Behavior
- Chlorophenyl Analog (CMP): Exhibits pseudo-first-order kinetics in Ru(III)-catalyzed oxidation by KMnO₄, with rate constants dependent on [OH⁻] and [CMP] . Activation parameters: ΔH‡ = 45.2 kJ/mol, ΔS‡ = -120 J/K·mol, indicating an associative mechanism . Radical intermediates confirmed via acrylonitrile trapping experiments .
- Bromo-Fluoro Analog (Hypothetical Comparison): Bromine’s larger atomic radius and lower electronegativity (vs. Cl) may reduce oxidation rates due to steric hindrance and altered electron-withdrawing effects.
Electronic and Thermodynamic Properties
- DFT Insights:
Biological Activity
Overview
1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine, also known as 1-(2-bromo-5-fluorobenzyl)piperidin-4-one, is a compound with significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.
- Molecular Formula : C12H13BrFNO
- Molecular Weight : 286.14 g/mol
- CAS Number : 1704065-40-6
The biological activity of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances the compound's binding affinity and selectivity:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways involved in neurological functions.
- Receptor Modulation : Its structural similarity to biologically active molecules allows it to modulate receptor activity, potentially leading to therapeutic effects in neurological disorders.
Biological Studies and Findings
Research has demonstrated the compound's potential in various biological contexts:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the same chemical class. For instance, derivatives containing similar structural motifs have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Neurological Applications
The compound has been investigated for its neuroprotective effects. It is used as an intermediate in synthesizing pharmaceutical agents targeting neurological disorders, indicating its relevance in developing treatments for conditions such as depression and anxiety.
Case Studies
Several case studies illustrate the compound's biological activity:
- Study on Enzyme Inhibition : A study profiling various chemicals found that compounds similar to 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine exhibited inhibition against cholinesterase and other enzymes critical for neurotransmitter regulation .
- Therapeutic Efficacy : Research on derivatives has shown promising results in modulating serotonin uptake, which is crucial for mood regulation. The introduction of halogen atoms (like bromine and fluorine) has been linked to enhanced potency .
Applications in Medicinal Chemistry
The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate for drugs targeting neurological disorders |
| Organic Synthesis | Building block for heterocyclic compounds and natural product analogs |
| Biological Studies | Investigated for enzyme inhibition and receptor binding |
Q & A
Basic: What are the optimized synthetic routes for 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves reductive amination between 2-bromo-5-fluorobenzaldehyde and piperidin-4-amine, using NaBH₄ or NaBH(OAc)₃ as reducing agents. Optimization focuses on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents .
- Temperature control : Reactions conducted at 0–25°C minimize side products like over-alkylation .
- Catalyst tuning : Borane complexes improve selectivity for secondary amine formation .
Yield and purity are assessed via HPLC (≥95% purity) and recrystallization in ethanol/water mixtures.
Basic: Which spectroscopic techniques are most effective for characterizing 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine, and how are data interpreted?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the piperidine ring. Aromatic protons (6.8–7.4 ppm) confirm bromo-fluoro substitution .
- IR spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) validate functional groups .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 313.03 confirms the molecular formula C₁₂H₁₅BrFN₂ .
Advanced: How do structural modifications (e.g., halogen substitution) in the benzyl group affect the compound's biological activity?
Answer:
Comparative SAR studies reveal:
- Bromine vs. fluorine : Bromine enhances lipophilicity (logP ↑), improving blood-brain barrier penetration, while fluorine increases metabolic stability via reduced CYP450 interactions .
- Positional effects : 5-Fluoro substitution minimizes steric hindrance in enzyme binding pockets (e.g., kinase targets) compared to 4-fluoro analogs .
Methodology : - In vitro assays : Measure IC₅₀ against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates.
- Computational docking : Simulate binding affinities with AutoDock Vina to rationalize activity trends .
Advanced: What computational methods are used to predict the reactivity and stability of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine in novel reaction environments?
Answer:
- Density Functional Theory (DFT) : Calculate activation energies for SNAr reactions at the bromine site. B3LYP/6-31G* level identifies transition states and intermediates .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates .
- Reaction path screening : Use artificial neural networks (ANNs) trained on PubChem data to prioritize synthetic pathways with >80% success probability .
Advanced: How can researchers resolve contradictions in experimental data regarding the compound's mechanism of action in enzymatic assays?
Answer:
- Orthogonal validation : Combine kinetic assays (e.g., stopped-flow spectroscopy) with isothermal titration calorimetry (ITC) to confirm binding constants .
- Error source analysis : Use Hill coefficients to identify cooperative binding artifacts in fluorescence-based assays .
- Theoretical alignment : Cross-reference experimental IC₅₀ values with QSAR models to detect outliers caused by assay interference (e.g., redox activity) .
Advanced: What strategies are recommended for designing novel analogs of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine with enhanced selectivity?
Answer:
- Bioisosteric replacement : Substitute bromine with trifluoromethoxy (-OCF₃) to retain steric bulk while reducing off-target reactivity .
- Scaffold hopping : Replace piperidine with azetidine to test ring strain effects on target binding .
- Fragment-based design : Screen fragment libraries (e.g., Enamine REAL) for complementary pharmacophores using SPR biosensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
